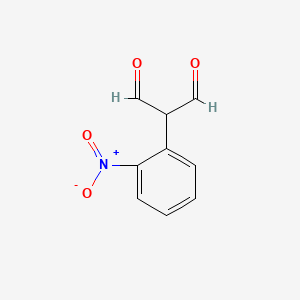

2-(2-Nitrophenyl)malondialdehyde

説明

Contextualization within Nitroaromatic and Malondialdehyde Chemistry

The chemical identity of 2-(2-Nitrophenyl)malondialdehyde (B1302398) is rooted in two key functional groups: the nitroaromatic system and the malondialdehyde unit. Nitroaromatic compounds are characterized by the presence of a nitro group (-NO2) attached to an aromatic ring. This electron-withdrawing group significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic attack and a key participant in various synthetic transformations. The nitro group in the ortho position to the malondialdehyde substituent in 2-(2-Nitrophenyl)malondialdehyde is strategically placed to influence the reactivity of the adjacent side chain.

Malondialdehyde, a 1,3-dicarbonyl compound, is known for its high reactivity and its existence in various tautomeric forms. nih.gov It serves as a crucial building block in organic synthesis, particularly in the formation of heterocyclic rings through condensation reactions. The combination of these two functionalities in a single molecule endows 2-(2-Nitrophenyl)malondialdehyde with a unique reactivity profile, making it a valuable intermediate in the synthesis of complex molecular scaffolds.

Historical Perspectives on Initial Chemical Characterization

While specific historical accounts detailing the initial synthesis and characterization of 2-(2-Nitrophenyl)malondialdehyde are not extensively documented in readily available literature, its preparation would logically follow established synthetic methodologies for similar compounds. The synthesis of malondialdehyde derivatives has been a subject of interest for their utility in various chemical reactions. google.com The introduction of a nitrophenyl group at the C-2 position of the malondialdehyde skeleton likely emerged from research focused on creating functionalized building blocks for heterocyclic synthesis. The characterization of such a compound would have relied on classical analytical techniques of the time, including elemental analysis and spectroscopic methods, to confirm its structure and purity.

Tautomeric Forms and Structural Considerations in Research Contexts

A significant aspect of the chemistry of 2-(2-Nitrophenyl)malondialdehyde is its existence in different tautomeric forms. Malondialdehyde and its substituted derivatives can exist in equilibrium between the diketo form and various enol forms. nih.govresearchgate.net For 2-(2-Nitrophenyl)malondialdehyde, the principal tautomers would be the diketo form and the more stable intramolecularly hydrogen-bonded enol form.

The equilibrium between these tautomers can be influenced by factors such as the solvent, temperature, and pH. researchgate.netmdpi.com In nonpolar solvents, the intramolecularly hydrogen-bonded enol form is generally favored, while polar solvents can shift the equilibrium. nih.gov The specific tautomeric form present in a reaction mixture can have a profound impact on the course and outcome of a chemical reaction. Understanding and controlling this tautomeric equilibrium is therefore a critical consideration for chemists utilizing this compound in synthesis.

Table 1: Tautomeric Forms of 2-(2-Nitrophenyl)malondialdehyde

| Tautomeric Form | Structural Representation | Key Features |

| Diketo Form | O=CH-CH(C6H4NO2)-CH=O | Contains two aldehyde functional groups. |

| Enol Form | HO-CH=C(C6H4NO2)-CH=O | Contains a hydroxyl group and an aldehyde group, stabilized by an intramolecular hydrogen bond. |

Overview of Principal Academic Research Trajectories

The primary application of 2-(2-Nitrophenyl)malondialdehyde in academic research lies in its role as a precursor for the synthesis of heterocyclic compounds, particularly quinolines. The Friedländer synthesis, a classic method for quinoline (B57606) formation, involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. wikipedia.orgorganic-chemistry.org

In a modified approach, the nitro group of 2-(2-Nitrophenyl)malondialdehyde can be reduced in situ to an amino group, which then undergoes an intramolecular condensation reaction with the malondialdehyde moiety to form a quinoline ring. This domino reaction sequence, often referred to as a nitro-reductive cyclization, provides an efficient route to functionalized quinolines. nih.gov The resulting quinoline derivatives are of significant interest due to their presence in numerous biologically active natural products and pharmaceutical agents. researchgate.netresearchgate.netresearchgate.net

Recent research has focused on developing milder and more efficient conditions for these cyclization reactions, including the use of various catalysts and reaction media. nih.govorganic-chemistry.org The versatility of the malondialdehyde unit allows for the introduction of various substituents onto the resulting quinoline core, enabling the creation of diverse molecular libraries for drug discovery and materials science applications. researchgate.netnih.govfrontiersin.orgresearchgate.net

Table 2: Key Research Applications of 2-(2-Nitrophenyl)malondialdehyde

| Research Area | Application | Significance |

| Heterocyclic Synthesis | Precursor in the Friedländer synthesis of quinolines. wikipedia.orgorganic-chemistry.orgresearchgate.net | Quinolines are important scaffolds in medicinal chemistry and materials science. researchgate.netresearchgate.net |

| Domino Reactions | Substrate for nitro-reductive cyclization reactions. nih.gov | Provides an efficient and atom-economical route to complex heterocyclic systems. |

| Medicinal Chemistry | Synthesis of functionalized quinolines for biological screening. nih.govresearchgate.net | Potential for the discovery of new therapeutic agents. |

Structure

3D Structure

特性

IUPAC Name |

2-(2-nitrophenyl)propanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-5-7(6-12)8-3-1-2-4-9(8)10(13)14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGSZJWKJZPIRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C=O)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371809 | |

| Record name | 2-(2-Nitrophenyl)malondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386715-37-3, 53868-44-3 | |

| Record name | 2-(2-Nitrophenyl)propanedial | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=386715-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Nitrophenyl)malondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Nitrophenyl)malondialdehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2 Nitrophenyl Malondialdehyde and Its Structural Analogues

Classical Synthetic Approaches

Traditional methods for the synthesis of 2-(2-nitrophenyl)malondialdehyde (B1302398) and related structures often rely on well-established reactions in organic chemistry, such as condensation reactions and transformations of suitable precursors.

Condensation Reactions Involving Malonic Acid Derivatives

A foundational approach to the synthesis of malondialdehydes involves the use of malonic acid or its derivatives. However, the direct condensation of malonic acid with nitrophenyl precursors to yield a malondialdehyde is not a commonly reported high-yield method. More frequently, derivatives of malonic acid are employed in multi-step sequences.

Synthetic Pathways from 2-Nitrobenzaldehyde Precursors

The synthesis of 2-(2-nitrophenyl)malondialdehyde can be envisioned starting from 2-nitrobenzaldehyde. One plausible, though not extensively documented, route involves a condensation reaction with a suitable three-carbon synthon. A more established and versatile approach, however, utilizes the Vilsmeier-Haack reaction on a precursor such as 2-nitrophenylacetic acid. youtube.comnih.govsigmaaldrich.com The Vilsmeier-Haack reaction is a powerful method for the formylation of activated aromatic and aliphatic compounds. youtube.comorganic-chemistry.orgwikipedia.orgijpcbs.comchemistrysteps.comnumberanalytics.comthieme-connect.dethieme-connect.dechemijournal.com In a reaction analogous to the double formylation of phenylacetic acid to yield phenylmalondialdehyde, 2-nitrophenylacetic acid can serve as a substrate. youtube.com

The reaction mechanism involves the in-situ formation of the Vilsmeier reagent, a chloroiminium ion, from a formamide (B127407) derivative like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.comnumberanalytics.com The enol form of 2-nitrophenylacetic acid acts as the nucleophile, attacking the Vilsmeier reagent. This is followed by decarboxylation and a second formylation step, ultimately leading to the formation of 2-(2-nitrophenyl)malondialdehyde after hydrolysis of the iminium intermediates. youtube.com

Table 1: Representative Reaction Parameters for the Vilsmeier-Haack Synthesis of 2-(2-Nitrophenyl)malondialdehyde

| Parameter | Value |

| Starting Material | 2-Nitrophenylacetic acid |

| Reagents | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) |

| Solvent | Dichloromethane (DCM) or excess DMF |

| Temperature | 0 °C to reflux |

| Reaction Time | 2-6 hours |

| Work-up | Aqueous hydrolysis (e.g., with sodium bicarbonate solution) |

| Representative Yield | 60-75% (based on analogous reactions) |

This data is representative and based on analogous Vilsmeier-Haack reactions.

Modern Synthetic Strategies

Contemporary synthetic chemistry often seeks to improve upon classical methods by employing catalysis, increasing efficiency through multicomponent reactions, and achieving stereocontrol with asymmetric approaches.

Catalytic and Asymmetric Syntheses Incorporating Malondialdehyde Moieties

The development of catalytic methods for the synthesis of substituted malondialdehydes is an area of ongoing research. While direct catalytic asymmetric synthesis of 2-(2-nitrophenyl)malondialdehyde is not widely reported, related transformations offer insights into potential strategies. For instance, catalytic asymmetric synthesis of chiral malonates has been achieved through phase-transfer catalysis, which could be a starting point for developing methods for related dicarbonyl compounds. frontiersin.org

Furthermore, combining enzymatic and photoredox catalysis has proven effective for the synthesis of other substituted heterocycles, suggesting that similar green and efficient methods could be developed for the synthesis of complex aromatic compounds. nih.gov The principles of asymmetric synthesis, which are crucial for producing optically active compounds for pharmaceutical applications, have been extensively reviewed and could be applied to precursors of 2-(2-nitrophenyl)malondialdehyde. nih.govnih.govrsc.orgnih.gov

Multicomponent Reaction Architectures Featuring Nitrophenyl Substituents

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby reducing waste and saving time. nih.govrsc.orgresearchgate.netresearchgate.netepfl.ch The synthesis of compounds with 1,3-dicarbonyl motifs, such as malondialdehyde derivatives, is amenable to MCR strategies. researchgate.netresearchgate.net

One can envision an MCR approach where a nitrophenyl-containing building block, such as 2-nitrobenzaldehyde, is reacted with a source of the malondialdehyde fragment and other components to construct a more complex molecule in a single operation. For example, MCRs involving 1,3-dicarbonyl compounds, aldehydes, and amines or other nucleophiles are well-established for the synthesis of various heterocyclic and polyfunctionalized molecules. rsc.orgresearchgate.netresearchgate.net

Table 2: Conceptual Multicomponent Reaction for a 2-(2-Nitrophenyl)malondialdehyde Analogue

| Component 1 | Component 2 | Component 3 | Catalyst | Product Type |

| 2-Nitrobenzaldehyde | Malononitrile | Amine/Thiol | Lewis or Brønsted Acid | Substituted pyridine (B92270) or thiophene |

This table presents a conceptual framework for the synthesis of analogues, not the direct synthesis of the title compound.

Strategic Derivatization in Synthesis: Precursor Design and Post-Synthetic Functionalization

Strategic derivatization plays a crucial role in the synthesis of complex molecules. This can involve the careful design of precursors to introduce desired functionality or the post-synthetic modification of the final product. nih.govmdpi.comusc.edu.aulabxing.comresearchgate.net

In the context of 2-(2-nitrophenyl)malondialdehyde, precursor design is evident in the choice of 2-nitrophenylacetic acid for the Vilsmeier-Haack reaction. The nitro group is a strong electron-withdrawing group that influences the reactivity of the aromatic ring and also serves as a functional handle for further transformations. For instance, the nitro group can be reduced to an amine, which can then participate in a wide range of reactions, such as amide bond formation or the synthesis of heterocyclic rings. thieme-connect.de

Post-synthetic functionalization of 2-(2-nitrophenyl)malondialdehyde itself offers numerous possibilities. The two aldehyde groups are highly reactive and can undergo condensation reactions with a variety of nucleophiles, including amines, hydrazines, and active methylene (B1212753) compounds, to form a diverse array of heterocyclic and other complex molecules. For example, reaction with 1,3-diaminopropane (B46017) or its derivatives could lead to the formation of seven-membered rings. wikipedia.orggoogle.comnist.govwikipedia.orgresearchgate.net

The malondialdehyde moiety can also react with amino acids, potentially leading to the formation of cross-linked structures or specific adducts, a process that is of interest in the study of oxidative stress. nih.govmdpi.com The combination of the reactive dicarbonyl unit and the transformable nitro group makes 2-(2-nitrophenyl)malondialdehyde a versatile scaffold for the synthesis of a wide range of more complex chemical entities.

Chemical Reactivity and Mechanistic Investigations of 2 2 Nitrophenyl Malondialdehyde

Reactivity of the Malondialdehyde Moiety

The malondialdehyde fragment is characterized by two aldehyde groups attached to a central carbon atom. This arrangement confers significant reactivity, particularly concerning nucleophilic attacks at the carbonyl carbons and the acidity of the alpha-carbon.

Nucleophilic Addition Reactions and Condensation Products

The carbonyl carbons of the malondialdehyde moiety are electrophilic and readily undergo nucleophilic addition reactions. libretexts.orgmasterorganicchemistry.com This is a fundamental reaction of aldehydes and ketones where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. openstax.orgyoutube.com This intermediate is then typically protonated to yield an alcohol. openstax.org

Due to the presence of two aldehyde groups, 2-(2-nitrophenyl)malondialdehyde (B1302398) can react with one or two equivalents of a nucleophile. A classic and widely studied reaction of malondialdehyde and its derivatives is the condensation with 2-thiobarbituric acid (TBA). nih.govresearchgate.net In this reaction, one molecule of malondialdehyde condenses with two molecules of TBA under acidic conditions and heat to form a highly colored red, fluorescent adduct. nih.govresearchgate.net This reaction proceeds via a nucleophilic addition followed by a dehydration (condensation) step. researchgate.net Similarly, other nucleophiles containing primary amine groups, such as hydrazines, can react to form stable heterocyclic products like pyrazoles. The reaction with N-methyl-2-phenylindole is also used for colorimetric assays, producing a chromophoric cyanine. nih.gov

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

| Nucleophile | Reagent | Product Type | Significance |

|---|---|---|---|

| Amine (e.g., primary amine) | R-NH₂ | Imine/Enamine | General reaction for forming C=N bonds. |

| Thiol | R-SH | Thioacetal | Protection of aldehyde groups. |

| Hydrazine | H₂NNH₂ | Pyrazole | Formation of stable heterocyclic compounds. |

| 2-Thiobarbituric Acid (TBA) | TBA | MDA:TBA Adduct | Widely used for the quantification of malondialdehyde. nih.gov |

| N-methyl-2-phenylindole | C₁₅H₁₅N | Chromophoric Cyanine | Used in colorimetric assays for aldehyde detection. nih.gov |

Electrophilic Substitution and Functionalization Patterns

While electrophilic substitution is characteristic of aromatic systems, the malondialdehyde moiety can be functionalized at the alpha-carbon via its enolate form. The enolate acts as a nucleophile that can attack a wide range of electrophiles. This reaction, often an alkylation or acylation, is a powerful tool for carbon-carbon bond formation. The reactivity is governed by the choice of base, solvent, and electrophile, which can direct the reaction towards either C-alkylation or O-alkylation, although C-alkylation is generally favored for enolates.

Alpha-Carbon Acidity and Enolate Chemistry

The hydrogen atom on the carbon situated between the two carbonyl groups (the α-carbon) is significantly acidic. libretexts.org Its pKa is much lower than that of a typical alkane C-H bond (pKa ~50) because the resulting conjugate base, an enolate anion, is highly stabilized. libretexts.orglibretexts.org This stabilization arises from the delocalization of the negative charge onto the two electronegative oxygen atoms of the carbonyl groups through resonance. libretexts.org

The presence of the electron-withdrawing 2-nitrophenyl group further enhances the acidity of this alpha-hydrogen. Therefore, 2-(2-nitrophenyl)malondialdehyde is expected to be readily deprotonated even by mild bases to form its corresponding enolate. libretexts.org Stronger bases, such as lithium diisopropylamide (LDA), can ensure complete and irreversible formation of the enolate, which can then be used in subsequent reactions with electrophiles. libretexts.orgmasterorganicchemistry.com

Table 2: Comparison of Alpha-Hydrogen Acidity

| Compound | Approximate pKa | Reason for Acidity |

|---|---|---|

| Acetone (a simple ketone) | 19-21 | Resonance stabilization of enolate by one carbonyl group. libretexts.org |

| Malondialdehyde (a β-dicarbonyl) | ~13 | Enhanced resonance stabilization by two carbonyl groups. |

| 2,4-Pentanedione (a β-diketone) | 9 | High stability of the conjugate base due to delocalization across two carbonyls. libretexts.org |

| 2-(2-Nitrophenyl)malondialdehyde | < 9 (Estimated) | Stabilization by two carbonyls plus the strong electron-withdrawing effect of the 2-nitrophenyl group. |

Reactivity of the 2-Nitrophenyl Group

The 2-nitrophenyl substituent introduces another site of reactivity, primarily involving the reduction of the nitro group and potential photochemical transformations.

Reduction Pathways of the Nitro Moiety to Amino Derivatives

The reduction of aromatic nitro compounds is a fundamental transformation in organic chemistry, often yielding valuable aromatic amines. wikipedia.orgjsynthchem.com The nitro group in 2-(2-nitrophenyl)malondialdehyde can be reduced through various pathways, depending on the reducing agent and reaction conditions. wikipedia.org

The complete reduction of the nitro group to an amino group (-NH₂) involves a six-electron transfer and formally proceeds through nitroso (-NO) and hydroxylamino (-NHOH) intermediates. nih.govorientjchem.org

Common methods for this transformation include:

Catalytic Hydrogenation: This is a widely used industrial method, employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.org It is generally clean and efficient.

Metal-Acid Reductions: Classic methods involve the use of metals like iron, tin, or zinc in the presence of an acid (e.g., HCl or acetic acid). wikipedia.org

Sulfide (B99878) Reductions: Reagents like sodium sulfide (Na₂S) or ammonium (B1175870) hydrosulfide (B80085) (NH₄SH) can be used for the selective reduction of one nitro group in the presence of another.

Hydride Reductions: While lithium aluminum hydride (LiAlH₄) can reduce nitro groups, it is often too reactive and may affect the aldehyde functionalities as well, sometimes leading to azo compounds. mq.edu.au Sodium borohydride (B1222165) (NaBH₄) is typically not strong enough to reduce a nitro group on its own but can do so in the presence of a transition metal catalyst. jsynthchem.com

Table 3: Common Reagents for Nitro Group Reduction

| Reagent(s) | Conditions | Primary Product |

|---|---|---|

| H₂, Pd/C, PtO₂, or Raney Ni | Hydrogen gas pressure | Amino (-NH₂) |

| Fe, Sn, or Zn + HCl/CH₃COOH | Acidic | Amino (-NH₂) wikipedia.org |

| SnCl₂ | Acidic | Amino (-NH₂) wikipedia.org |

| Na₂S or (NH₄)₂S | Alcoholic solution | Amino (-NH₂) |

| NaBH₄ / Catalyst (e.g., Ni(PPh₃)₄) | Ethanol | Amino (-NH₂) jsynthchem.com |

| Zn + NH₄Cl | Aqueous | Hydroxylamino (-NHOH) wikipedia.org |

Photochemical Transformations and Intramolecular Rearrangements

Ortho-nitrobenzyl compounds are known to be photochemically active. Upon irradiation with UV light, the nitro group can abstract a hydrogen atom from the benzylic position (in this case, the alpha-carbon of the malondialdehyde moiety) in an intramolecular redox reaction. This process typically leads to the formation of a transient species known as an aci-nitro intermediate. rsc.org This intermediate is unstable and can undergo further rearrangement. For 2-(2-nitrophenyl)malondialdehyde, this would likely lead to the formation of 2-nitrosobenzaldehyde derivatives, following the established pattern for other 2-nitrobenzyl compounds. rsc.org This photochemical property is the basis for the use of ortho-nitrobenzyl groups as photolabile protecting groups in organic synthesis.

Aromatic Substitution and Ortho-Effects on Reactivity

The reactivity of the benzene (B151609) ring in 2-(2-nitrophenyl)malondialdehyde towards substitution reactions is significantly influenced by the electronic properties of the nitro group and the malondialdehyde substituent. The nitro group, being a powerful electron-withdrawing group, profoundly affects the regioselectivity and rate of both electrophilic and nucleophilic aromatic substitutions.

In electrophilic aromatic substitution (EAS) , the nitro group is known to be strongly deactivating and a meta-director. nih.govresearchgate.netquora.com It deactivates the ring towards attack by electrophiles by withdrawing electron density through both inductive and resonance effects, making the benzene ring less nucleophilic. minia.edu.eglibretexts.orgresearchgate.net The resonance structures of nitrobenzene (B124822) show that the ortho and para positions bear a partial positive charge, thus repelling incoming electrophiles. quora.comminia.edu.eg Consequently, electrophilic attack is directed to the meta position, which is the least deactivated. quora.comijrti.org For 2-(2-nitrophenyl)malondialdehyde, this implies that any further electrophilic substitution would be significantly slower than on benzene and would be expected to occur at the positions meta to the nitro group (C4 and C6).

Conversely, in nucleophilic aromatic substitution (SNAr) , the nitro group is an activating group. researchgate.net It facilitates the attack of nucleophiles by stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance. mdpi.comorientjchem.org This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group. mdpi.comnih.gov In the case of 2-(2-nitrophenyl)malondialdehyde, if a suitable leaving group were present on the ring (e.g., a halogen at the C4 or C6 position), the ortho-nitro group would strongly activate the ring towards nucleophilic displacement of that leaving group.

The ortho-effect of the adjacent malondialdehyde group introduces additional complexity. Steric hindrance from the ortho-substituent can be expected to impede the approach of reagents to the C3 position and potentially to the nitro group itself. ijrti.org Electronically, the malondialdehyde moiety, with its two carbonyl groups, is also electron-withdrawing. This would further deactivate the ring towards electrophilic attack. The interaction between the adjacent nitro and dicarbonyl groups can also influence the conformation and electronic distribution of the molecule, potentially leading to specific reactivity patterns. Studies on other ortho-substituted nitrobenzenes have shown that interactions between adjacent groups can dictate the molecule's preferred conformation and isomerization pathways. rsc.org

Intramolecular Cyclization and Ring-Forming Reaction Mechanisms

A significant aspect of the reactivity of 2-(2-nitrophenyl)malondialdehyde is its potential to undergo intramolecular cyclization to form various heterocyclic systems. The proximity of the nitro group and the malondialdehyde moiety facilitates ring-forming reactions, typically initiated by the reduction of the nitro group. The resulting amino or nitroso functionality can then react with the adjacent dicarbonyl system. rsc.org

One of the most plausible transformations is the synthesis of quinoline (B57606) derivatives . This would proceed via a reductive cyclization pathway. The nitro group is first reduced to an amino group (-NH2) using common reducing agents like zinc or iron in acetic acid, or through catalytic hydrogenation. researchgate.netrhhz.net The resulting intermediate, 2-(2-aminophenyl)malondialdehyde, is primed for intramolecular cyclization. The amino group can act as a nucleophile, attacking one of the electrophilic carbonyl carbons of the malondialdehyde moiety. This is followed by dehydration to form a quinoline ring. Specifically, this would likely lead to the formation of quinoline-3-carboxaldehyde. This type of reaction is analogous to well-established synthetic routes to quinolines. researchgate.net

Another important class of reactions for ortho-substituted nitroarenes is the Reissert indole (B1671886) synthesis . wikipedia.orgchemeurope.com This reaction classically involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization. researchgate.netwikipedia.orgchemeurope.com By analogy, the malondialdehyde group in 2-(2-nitrophenyl)malondialdehyde could potentially participate in a similar cyclization following the reduction of the nitro group. This could lead to the formation of indole derivatives, although the exact pathway and resulting structure would depend on the specific reaction conditions and the reactivity of the dialdehyde (B1249045) compared to a pyruvate (B1213749) ester. For instance, reductive cyclization of the intermediate amine could potentially lead to indole-2-carboxylic acid derivatives if one of the aldehyde groups is oxidized during the workup.

Other potential cyclization pathways could be envisioned based on the rich chemistry of ortho-substituted nitroarenes. For example, under different conditions, reactions could potentially lead to the formation of N-oxides or other heterocyclic structures. The key step in most of these transformations is the initial reduction of the nitro group, which then triggers the subsequent ring-closing cascade. researchgate.netucl.ac.uk

Kinetic and Thermodynamic Aspects of Reactivity Profiles

Kinetic Aspects: The kinetics of aromatic substitution on the 2-(2-nitrophenyl)malondialdehyde ring system are primarily governed by the strong deactivating effect of the nitro group. Electrophilic substitution reactions are expected to be slow, requiring harsh conditions (high temperatures, strong acids) to proceed at a reasonable rate. libretexts.org The activation energy for this type of reaction is high due to the destabilization of the cationic intermediate by the electron-withdrawing substituents. libretexts.org Conversely, nucleophilic aromatic substitution (on a suitably substituted ring) would be kinetically favored due to the stabilization of the anionic intermediate by the ortho-nitro group.

For intramolecular cyclization , the rate-determining step would likely be the initial reduction of the nitro group. The kinetics of this reduction can vary widely depending on the chosen method (e.g., catalytic hydrogenation, dissolving metal reduction). orientjchem.org Once the amino intermediate is formed, the subsequent intramolecular cyclization is expected to be relatively fast, as it involves a favored 6-membered ring formation (in the case of quinoline synthesis). Such intramolecular reactions are often kinetically favored over their intermolecular counterparts due to proximity effects (high effective molarity).

Advanced Spectroscopic and Analytical Characterization of 2 2 Nitrophenyl Malondialdehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For 2-(2-nitrophenyl)malondialdehyde (B1302398), both ¹H and ¹³C NMR would provide definitive evidence for its structure, including the tautomeric form prevalent in a given solvent.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be complex due to the potential for tautomerism and the spin-spin coupling between protons. In its dialdehyde (B1249045) form, one would expect to see a signal for the single proton on the central carbon (the methine proton) and two distinct signals for the aldehyde protons. However, the enolic form is generally more stable for β-dicarbonyls. The spectrum of the enol tautomer would be characterized by a vinyl proton signal, an aldehydic proton signal, and a highly deshielded signal for the enolic hydroxyl proton, often broadened by exchange. The four protons on the aromatic ring would appear in the aromatic region (typically 7.0-8.5 ppm), with splitting patterns dictated by their substitution.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide a count of the unique carbon atoms. Key signals would include those for the carbonyl/enol carbons, the carbons of the aromatic ring, and the central α-carbon. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing nitro group.

Below is a table of predicted NMR chemical shifts for the enol tautomer of 2-(2-nitrophenyl)malondialdehyde.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Aldehydic CH | ~9.5 (d) | ~190 | Chemical shift is characteristic of α,β-unsaturated aldehydes. |

| Vinylic CH | ~8.0 (d) | ~110 | Coupled to the aldehydic proton. |

| Enolic OH | >12 (s, broad) | - | Highly deshielded due to intramolecular H-bonding. |

| Aromatic CH (H3) | ~8.2 (dd) | ~125 | Ortho to the nitro group, deshielded. |

| Aromatic CH (H4) | ~7.8 (td) | ~134 | |

| Aromatic CH (H5) | ~7.7 (td) | ~129 | |

| Aromatic CH (H6) | ~7.9 (dd) | ~132 | |

| Aromatic C-NO₂ | - | ~148 | Quaternary carbon attached to the nitro group. |

| Aromatic C-C | - | ~130 | Quaternary carbon attached to the malondialdehyde moiety. |

| Central α-C | - | ~158 | Vinylic carbon of the enol, deshielded. |

Note: Predicted values are based on standard chemical shift increments and data from analogous structures. Actual experimental values may vary based on solvent and other conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides insight into the functional groups present in a molecule. IR and Raman are complementary techniques that would together offer a detailed vibrational profile of 2-(2-nitrophenyl)malondialdehyde.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorptions corresponding to the carbonyl (C=O) and nitro (NO₂) groups. For the more stable enol tautomer, a broad O-H stretch would be expected around 3200-2500 cm⁻¹ due to strong intramolecular hydrogen bonding. The C=O stretching vibration of the conjugated aldehyde would appear around 1650-1690 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected to produce two strong bands near 1525 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule. The symmetric NO₂ stretch and the aromatic ring breathing modes would be expected to show strong signals. The C=C stretching of the enol form would also be Raman active. Extensive spectroscopic studies on 2-nitrophenol, a related structure, provide a basis for assigning the vibrations of the nitrophenyl moiety. longdom.org

The following table summarizes the predicted key vibrational frequencies.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H stretch (H-bonded) | 2500-3200 | Weak | Broad, Strong (IR) |

| Aromatic C-H stretch | 3000-3100 | 3000-3100 | Medium |

| Aldehydic C-H stretch | ~2850, ~2750 | ~2850, ~2750 | Weak-Medium |

| C=O stretch (conjugated) | ~1660 | ~1660 | Strong |

| C=C stretch (enol) | ~1620 | ~1620 | Medium (IR), Strong (Raman) |

| NO₂ asymmetric stretch | ~1525 | Weak | Strong (IR) |

| Aromatic C=C stretch | ~1580, ~1470 | ~1580, ~1470 | Medium-Strong |

| NO₂ symmetric stretch | ~1350 | ~1350 | Strong |

| C-N stretch | ~850 | ~850 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule and is highly sensitive to the extent of conjugation. 2-(2-Nitrophenyl)malondialdehyde possesses several chromophores: the nitroaromatic system and the α,β-unsaturated carbonyl system of the enol tautomer. The UV-Vis spectrum of malondialdehyde itself is pH-dependent, with its enol form showing an absorption maximum (λ_max) at 245 nm in acidic solution, which shifts to 267 nm for the enolate anion in basic solution. researchgate.net

The presence of the 2-nitrophenyl group, a strong chromophore, and its conjugation with the enol-aldehyde system would be expected to result in a more complex spectrum with absorptions shifted to longer wavelengths (a bathochromic shift). One would anticipate π → π* transitions associated with the extended conjugated system and potentially n → π* transitions from the carbonyl and nitro groups.

Mass Spectrometry Techniques for Molecular Identity and Derivatization Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental formula of a compound and for obtaining structural information through fragmentation analysis. The monoisotopic mass of 2-(2-nitrophenyl)malondialdehyde (C₉H₇NO₄) is 193.0375 g/mol . epa.gov

Direct analysis of 2-(2-nitrophenyl)malondialdehyde by GC-MS may be challenging due to its polarity and thermal lability. Malondialdehyde and its derivatives are often analyzed by GC-MS after derivatization to increase volatility and stability. nih.govsemanticscholar.org Common derivatizing agents for the aldehyde functional groups include pentafluorobenzyl bromide (PFB-Br) or hydrazines. nih.gov In electron impact (EI) mode, the molecule would be expected to fragment through characteristic pathways, including the loss of the nitro group (NO₂), carbon monoxide (CO), and cleavage of the bond between the phenyl ring and the malondialdehyde moiety.

LC-MS is ideally suited for the analysis of polar and non-volatile compounds like 2-(2-nitrophenyl)malondialdehyde. Reversed-phase liquid chromatography could separate the compound from a mixture, followed by detection using mass spectrometry, often with electrospray ionization (ESI). Tandem mass spectrometry (MS/MS) would involve selecting the protonated molecular ion [M+H]⁺ (m/z 194.04) or the deprotonated ion [M-H]⁻ (m/z 192.03) and subjecting it to collision-induced dissociation (CID). This would yield structurally informative fragment ions. For instance, derivatization of malondialdehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common method for LC-MS analysis, yielding a stable derivative with a distinct molecular ion. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. For C₉H₇NO₄, an HRMS measurement of the [M+H]⁺ ion would yield a value very close to the calculated exact mass of 194.0448, distinguishing it from other species with the same nominal mass. Similarly, analysis of the [M-H]⁻ ion would confirm the mass as 192.0302. This technique is invaluable for confirming the identity of a synthesized compound or identifying it in a complex mixture. nih.gov

The table below outlines the predicted key mass spectrometric data.

| Technique | Ionization Mode | Parent Ion (m/z) | Predicted Major Fragment Ions (m/z) | Notes |

| GC-MS | EI | 193 (M⁺˙) | 147 ([M-NO₂]⁺), 165 ([M-CO]⁺), 119, 91, 77 | Fragmentation based on loss of stable neutral molecules and cleavage of the aromatic system. |

| LC-MS/MS | ESI+ | 194 ([M+H]⁺) | 176 ([M+H-H₂O]⁺), 148 ([M+H-NO₂]⁺), 120 | Fragmentation pattern depends on collision energy. |

| LC-MS/MS | ESI- | 192 ([M-H]⁻) | 146 ([M-H-NO₂]⁻) | Negative mode can provide complementary structural data. |

| HRMS | ESI+ | 194.0448 | - | Confirms elemental composition C₉H₈NO₄⁺. |

| HRMS | ESI- | 192.0302 | - | Confirms elemental composition C₉H₆NO₄⁻. |

Lack of Specific Research Data Precludes Article Generation

Following a comprehensive search for scientific literature, it has been determined that there is insufficient specific data available to generate the requested article on the chemical compound 2-(2-Nitrophenyl)malondialdehyde . The strict outline provided, focusing on advanced spectroscopic and analytical characterization, cannot be fulfilled based on the current publicly accessible research.

Searches for "2-(2-Nitrophenyl)malondialdehyde" confirm its existence as a commercially available chemical with the CAS number 53868-44-3. scbt.comsigmaaldrich.com However, no peer-reviewed articles or detailed research findings were found that specifically describe its analysis using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for purity assessment and isolation. Furthermore, no literature was identified pertaining to advanced derivatization strategies specifically for enhancing the analytical sensitivity and specificity of this compound.

The performed searches consistently led to a large body of research focused on a different, though related-sounding, topic: the analysis of Malondialdehyde (MDA) . MDA is a well-known biomarker for oxidative stress, and its detection is a common objective in biomedical research. nih.gov The analytical methods for MDA frequently involve derivatization with reagents containing nitrophenyl groups, such as 2,4-dinitrophenylhydrazine (DNPH), to form a more stable and detectable product for HPLC or GC analysis. researchgate.netresearchgate.netnih.govlongdom.orgnih.gov

This distinction is critical. The user's request is for an article solely about 2-(2-Nitrophenyl)malondialdehyde , which has a 2-nitrophenyl group substituted onto the core malondialdehyde structure. The available research, however, details the analysis of the unsubstituted malondialdehyde molecule after it has been chemically reacted with a derivatizing agent like DNPH. Writing about the latter would not be an analysis of the former and would violate the core instructions of the request.

Due to the explicit constraint to focus solely on "2-(2-Nitrophenyl)malondialdehyde" and the absence of specific research data for its chromatographic separation and derivatization in the search results, the generation of a scientifically accurate and informative article according to the provided outline is not possible at this time.

Theoretical and Computational Chemistry Studies on 2 2 Nitrophenyl Malondialdehyde

Electronic Structure and Conformational Analysis

The electronic structure of 2-(2-nitrophenyl)malondialdehyde (B1302398) is dictated by the interplay between the π-conjugated system of the nitrophenyl ring and the reactive malondialdehyde fragment. Malondialdehyde itself predominantly exists in its enol form, stabilized by an intramolecular hydrogen bond, creating a six-membered quasi-aromatic ring. The presence of the 2-nitrophenyl substituent introduces significant electronic perturbations. The nitro group is strongly electron-withdrawing, which lowers the energy of the molecular orbitals and influences the charge distribution across the entire molecule. nih.gov

Conformational analysis, typically performed using methods like Density Functional Theory (DFT), is crucial to identify the most stable three-dimensional arrangements of the molecule. The primary degrees of freedom in 2-(2-nitrophenyl)malondialdehyde are the rotation around the C-C bond connecting the phenyl ring to the malondialdehyde moiety and the orientation of the nitro group. The most stable conformer would likely seek to minimize steric hindrance between the ortho-nitro group and the adjacent aldehyde function. This often results in a non-planar arrangement where the phenyl ring is twisted out of the plane of the enol ring. DFT calculations on similar substituted aromatic compounds, such as N-(2-nitrophenyl)maleimide, have shown that repulsion between the ortho-nitro group and adjacent carbonyl oxygens leads to a significant dihedral angle. nih.gov

Quantum chemical calculations can provide precise predictions of geometric parameters. Below is a hypothetical table of selected optimized geometrical parameters for the most stable conformer of 2-(2-nitrophenyl)malondialdehyde, based on typical values from DFT calculations (e.g., at the B3LYP/6-311+G(d,p) level of theory) for similar molecular fragments.

Interactive Data Table: Predicted Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value | Description |

| Bond Length | C=O | ~1.22 Å | Carbonyl bond length |

| Bond Length | C=C (enol) | ~1.37 Å | Enolic double bond length |

| Bond Length | C-NO₂ | ~1.48 Å | Bond connecting carbon to nitro group |

| Bond Length | N-O | ~1.23 Å | Nitro group N-O bond length |

| Bond Angle | O=C-C | ~124° | Angle in the aldehyde group |

| Dihedral Angle | C(ring)-C(ring)-C-C(dialdehyde) | ~50-70° | Torsion angle showing the twist of the phenyl ring |

Quantum Chemical Elucidation of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states. For 2-(2-nitrophenyl)malondialdehyde, several reaction pathways can be computationally explored.

The aldehyde groups are susceptible to nucleophilic attack. Computational studies on similar α,β-unsaturated carbonyl systems can model the addition of nucleophiles, predicting whether the reaction proceeds via a direct 1,2-addition to the carbonyl carbon or a 1,4-conjugate (Michael) addition. The electron-withdrawing nitro group would enhance the electrophilicity of the molecule, likely favoring such additions.

The nitro group itself is a key reactive site, particularly in reduction reactions. Theoretical models can delineate the stepwise mechanism of nitro group reduction to nitroso, hydroxylamine, and ultimately amine functionalities. These calculations can determine the activation energy barriers for each step, providing insights into the reaction kinetics. mdpi.com Furthermore, computational studies on nitroaromatic compounds have detailed mechanisms for nucleophilic aromatic substitution, where a nucleophile replaces a group on the aromatic ring, a reaction facilitated by the strong electron-withdrawing nitro substituent. wikipedia.org

The transition state (TS) is the highest energy point along the reaction coordinate. Its geometry and energy, which can be precisely calculated, determine the kinetic feasibility of a reaction pathway. For instance, in a nucleophilic addition, the TS would feature the partially formed bond between the nucleophile and the electrophilic carbon. Computational studies on the hydrolysis of p-nitrophenyl esters have successfully modeled the tetrahedral transition states involved in acylation and deacylation steps. diva-portal.org

Prediction of Spectroscopic Parameters from First Principles

Ab initio and DFT methods allow for the accurate prediction of various spectroscopic parameters, which can be used to identify and characterize the molecule.

Vibrational Spectroscopy (IR and Raman): Calculations of harmonic and anharmonic vibrational frequencies can predict the infrared and Raman spectra. For 2-(2-nitrophenyl)malondialdehyde, characteristic peaks would be predicted for the C=O stretching of the aldehyde groups, C=C stretching of the enol form, asymmetric and symmetric stretching of the NO₂ group, and various C-H and C-C stretching and bending modes of the aromatic ring. Computational studies on other nitroaromatic molecules have shown excellent agreement between DFT-calculated and experimentally measured vibrational frequencies. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) and spin-spin coupling constants (J) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov For this molecule, distinct signals would be predicted for the aldehydic protons, the vinylic proton of the enol, and the protons on the nitrophenyl ring, with their chemical shifts influenced by the electronic environment.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra by calculating the energies of excited states. nih.gov The UV-Vis spectrum of 2-(2-nitrophenyl)malondialdehyde is expected to show absorptions corresponding to π → π* transitions within the aromatic ring and the conjugated enol-aldehyde system, as well as n → π* transitions involving the non-bonding electrons of the oxygen atoms. The nitro group's presence typically results in characteristic absorption bands.

Interactive Data Table: Predicted Spectroscopic Data

| Spectroscopy | Parameter | Predicted Range/Value | Assignment |

| IR | ν(C=O) | 1680-1710 cm⁻¹ | Aldehyde C=O stretch |

| IR | ν(NO₂) | 1510-1540 cm⁻¹ (asym), 1340-1360 cm⁻¹ (sym) | Nitro group stretches |

| ¹H NMR | δ(CHO) | 9.5-10.5 ppm | Aldehydic protons |

| ¹H NMR | δ(Aromatic) | 7.5-8.5 ppm | Protons on the nitrophenyl ring |

| UV-Vis | λ_max | ~250-280 nm, ~300-350 nm | π → π* and n → π* transitions |

Computational Modeling of Intermolecular Interactions and Solvation Effects

The behavior of 2-(2-nitrophenyl)malondialdehyde in a condensed phase is governed by its interactions with surrounding molecules (intermolecular forces) and the solvent.

Intermolecular Interactions: The molecule can engage in several types of non-covalent interactions. The oxygen atoms of the nitro and carbonyl groups can act as hydrogen bond acceptors. The aromatic ring can participate in π-π stacking interactions with other aromatic systems. To visualize and quantify these interactions, computational tools like Hirshfeld surface analysis are employed. This method maps intermolecular contacts in a crystal structure, highlighting the most significant interactions, such as H···O, H···C, and C···O contacts. nih.govnih.gov Energy framework analysis can further quantify the electrostatic, dispersion, and total interaction energies between molecular pairs in a crystal lattice. mdpi.comsemanticscholar.org

Solvation Effects: Solvation can significantly alter a molecule's conformation, electronic structure, and reactivity. Computational models can simulate these effects using either explicit solvent models (where individual solvent molecules are included) or implicit continuum models (where the solvent is treated as a uniform medium with a specific dielectric constant, e.g., the Polarizable Continuum Model, PCM). rsc.orgnih.gov Studies on nitrophenols have shown that solvents can influence photochemical reactivity. For example, the reactivity of 2,4-dinitrophenol (B41442) was found to be dramatically enhanced in 2-propanol compared to water, an effect attributed to strong interactions between the solvent and the nitro group in the excited state. rsc.orgresearchgate.net Such computational models would be essential to predict how the properties of 2-(2-nitrophenyl)malondialdehyde change in different chemical environments.

Reactivity Descriptors and Fukui Function Analysis

Conceptual DFT provides a framework for quantifying chemical reactivity using various descriptors derived from the electronic structure. These descriptors help predict the most reactive sites within a molecule.

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A low LUMO energy indicates high electrophilicity. The strong electron-withdrawing nitro group in 2-(2-nitrophenyl)malondialdehyde would significantly lower the LUMO energy, making the molecule a potent electron acceptor. nih.gov

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A small gap suggests high reactivity. nih.gov

Chemical Potential (μ), Hardness (η), and Electrophilicity Index (ω): These descriptors further quantify reactivity. Hardness measures resistance to charge transfer, while the electrophilicity index quantifies the ability of a molecule to accept electrons. Nitroaromatic compounds are generally characterized by high electrophilicity. nih.gov

Interactive Data Table: Predicted Reactivity Descriptors

| Descriptor | Symbol | Predicted Trend/Value | Implication |

| LUMO Energy | E_LUMO | Low (e.g., -2.5 to -3.5 eV) | High electrophilicity, susceptible to nucleophilic attack |

| HOMO-LUMO Gap | ΔE | Small (e.g., ~3-4 eV) | High chemical reactivity |

| Electrophilicity Index | ω | High | Strong electron acceptor capability |

Local Reactivity Descriptors (Fukui Functions): The Fukui function, f(r), identifies the most reactive sites within a molecule for nucleophilic and electrophilic attack.

f⁺(r): Predicts the site for nucleophilic attack. For 2-(2-nitrophenyl)malondialdehyde, the highest values of f⁺(r) would be expected on the carbonyl carbons, indicating their susceptibility to nucleophiles.

f⁻(r): Predicts the site for electrophilic attack.

f⁰(r): Predicts the site for radical attack.

Interestingly, studies on nitroaromatic systems have sometimes reported negative values for the Fukui function on certain atoms, which is linked to a very low contribution of the HOMO to the electron density at that site, rendering it non-nucleophilic. mdpi.com A Fukui function analysis would thus provide a detailed map of the local reactivity across the 2-(2-nitrophenyl)malondialdehyde molecule.

Applications of 2 2 Nitrophenyl Malondialdehyde in Specialized Chemical Synthesis

Role as a Key Intermediate in Heterocyclic Compound Construction

2-(2-Nitrophenyl)malondialdehyde (B1302398) serves as a pivotal precursor in the synthesis of various heterocyclic compounds, most notably quinolines. The strategic placement of the nitro group ortho to the malondialdehyde substituent is key to its utility. The nitro group can be readily reduced to an amino group, transforming the molecule into a 2-aminophenyl derivative. This in situ-generated intermediate contains the necessary functionalities for classical condensation reactions to form fused heterocyclic rings.

One of the most prominent applications is in the Friedländer synthesis of quinolines. wikipedia.orgorganic-chemistry.orgorganicreactions.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organicreactions.org In this context, the reduced form of 2-(2-nitrophenyl)malondialdehyde acts as the 2-aminoaryl carbonyl component, while the malondialdehyde moiety itself provides the reactive methylene (B1212753) unit and a carbonyl group, enabling intramolecular cyclization.

The general mechanism for its role in quinoline (B57606) synthesis can be outlined as follows:

Reduction of the Nitro Group: The 2-nitro group is reduced to a 2-amino group, typically using reagents like iron powder in acetic acid (Fe/AcOH). nih.gov

Intramolecular Condensation: The newly formed amino group then reacts with one of the aldehyde groups of the malondialdehyde fragment in an intramolecular aldol-type condensation. wikipedia.org

Cyclodehydration: The resulting intermediate undergoes cyclodehydration to form the quinoline ring system. The flexibility of this approach allows for the synthesis of a wide array of substituted quinolines, which are core structures in many pharmaceuticals and biologically active compounds. nih.gov

Beyond quinolines, the reactive nature of this intermediate facilitates its use in building other heterocyclic systems. By reacting it with different partners, heterocycles such as (tetrahydro)isoquinolines and thieno[2,3-c]isoquinolines can be synthesized, showcasing its versatility as a scaffold in heterocyclic chemistry. ijirset.com

Utilization in the Synthesis of Complex Organic Molecules and Natural Product Analogues

The structural motifs present in 2-(2-nitrophenyl)malondialdehyde make it a valuable building block for the assembly of more complex molecular architectures, including analogues of natural products. sigmaaldrich.comchemistryworld.com Natural products often feature intricate skeletons and diverse functional groups, and their total synthesis requires efficient strategies and versatile starting materials. uni-bayreuth.dersc.orgnih.gov

This compound provides a convenient starting point for introducing a substituted aromatic ring and a three-carbon chain that can be further elaborated. Strategies such as diverted total synthesis, where advanced intermediates in a synthetic route to a natural product are used to create a library of analogues, can leverage simple building blocks like 2-(2-nitrophenyl)malondialdehyde.

While specific, high-profile examples of its direct use in the total synthesis of a named natural product are not prominently featured in overarching literature, its role is implicit as a foundational component. Synthetic chemists rely on such functionalized building blocks to construct key fragments of a larger target molecule. The dual reactivity of 2-(2-nitrophenyl)malondialdehyde allows for stepwise or domino reactions, increasing synthetic efficiency. For instance, the malondialdehyde unit can participate in Michael additions, Knoevenagel condensations, or multicomponent reactions to build complexity, while the nitrophenyl group can be used for subsequent cyclization or other functional group transformations. rsc.orgresearchgate.net

Development of Chemical Probes and Responsive Molecular Systems

The development of chemical probes to detect and quantify specific analytes is a cornerstone of chemical biology. Malondialdehyde (MDA) is a known biomarker for oxidative stress, and various probes have been designed for its detection. nih.gov While the malondialdehyde core of 2-(2-nitrophenyl)malondialdehyde could theoretically react with certain biological molecules, the primary utility of the ortho-nitrophenyl group in designing responsive systems lies in its photochemical properties rather than direct analyte sensing.

Unlike its para-substituted isomer, 2-(4-nitrophenyl)malondialdehyde, which has been investigated as a dye, the ortho-nitro configuration is overwhelmingly exploited for its photo-responsive behavior. biosynth.com The "responsive" nature of systems incorporating the 2-(2-nitrophenyl) moiety is typically triggered by light. This functionality is discussed in detail in the following section on photoactivatable systems. Therefore, while the compound contains a reactive aldehyde system, its application in the field of chemical probes is less about direct sensing and more about its role as a component in light-activated molecular tools.

Fabrication of Photoactivatable Molecular Cages and Release Systems

The most significant and specialized application of the 2-(2-nitrophenyl) group is in the construction of photoactivatable "molecular cages." nih.gov A caged compound is a biologically active molecule that has been rendered inert by covalent modification with a photolabile protecting group (the "cage"). nih.gov Irradiation with light of a specific wavelength cleaves the protecting group, releasing the active molecule with high spatial and temporal precision. rsc.org

The 2-nitrobenzyl group and its derivatives, such as the 1-(2-nitrophenyl)ethyl (NPE) group, are among the most widely used photocages in chemistry and biology. nih.govwiley-vch.de 2-(2-Nitrophenyl)malondialdehyde contains the core structural element of this photolabile trigger.

Mechanism of Photorelease: The photorelease mechanism for o-nitrobenzyl-caged compounds is well-established. uni-konstanz.deacs.org

Photoexcitation: Upon absorption of UV light (typically ~350 nm), the ortho-nitro group is excited.

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon atom attached to the phenyl ring and the rest of the caging structure).

Intermediate Formation: This hydrogen transfer results in the formation of a transient species known as an aci-nitro intermediate. uni-konstanz.deresearchgate.net

Rearrangement and Cleavage: The aci-nitro intermediate rapidly rearranges, leading to the cleavage of the bond linking the cage to the protected molecule. This process releases the active molecule, and the caging group is converted into an ortho-nitrosobenzaldehyde or a related ketone byproduct. researchgate.netrsc.org

This technology has been successfully used to cage a wide variety of biologically important molecules, including neurotransmitters (e.g., GABA), nucleotides (e.g., ATP), and ions (e.g., Ca²⁺). nih.govnih.govacs.org The ability to control the release of these signaling molecules allows researchers to study complex biological processes like neurotransmission and muscle contraction with unprecedented precision. wiley-vch.de

Table 1: Properties of Common Nitrophenyl-Based Photolabile Protecting Groups

| Caging Group | Abbreviation | Typical Uncaging Wavelength (nm) | Key Features |

|---|---|---|---|

| 2-Nitrobenzyl | NB | ~300-360 | The parent caging group; widely used. |

| 1-(2-Nitrophenyl)ethyl | NPE | ~300-360 | Often provides faster release kinetics than NB. wiley-vch.de |

| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | ~350-400 | Longer wavelength absorption, reducing potential photodamage to cells. nih.gov |

| 1-(4,5-Dimethoxy-2-nitrophenyl)ethyl | DMNPE | ~350-400 | Combines longer wavelength absorption with potentially faster release. wiley-vch.de |

Molecular Interactions of 2 2 Nitrophenyl Malondialdehyde with Biomacromolecules

Covalent Adduct Formation with Proteins: Mechanisms of Carbonylation

There is no available research describing the covalent modification of proteins by 2-(2-Nitrophenyl)malondialdehyde (B1302398). The mechanisms by which it might induce protein carbonylation, its specific amino acid targets (such as lysine (B10760008), cysteine, or histidine), and the structure of any potential adducts have not been investigated. For the parent compound, MDA, reaction with the ε-amino group of lysine via a Schiff base formation is a primary mechanism of protein modification. cymitquimica.com However, the influence of the bulky, electron-withdrawing 2-nitrophenyl substituent on this reactivity is unknown for the derivative.

DNA and RNA Adduct Formation: Chemical Pathways of Nucleic Acid Modification

Scientific literature lacks any description of DNA or RNA adducts formed by 2-(2-Nitrophenyl)malondialdehyde. The pathways of nucleic acid modification, the specific bases it might react with (such as guanine (B1146940) or adenosine), and the resulting adduct structures are not documented. Malondialdehyde is known to react with deoxyguanosine to form the pyrimido[1,2-a]purin-10(3H)-one (M1G) adduct, a mutagenic lesion. nih.govlinksciences.com Whether 2-(2-Nitrophenyl)malondialdehyde can form analogous structures and the biological consequences of such adducts remain unstudied.

Cross-Linking Chemistry and its Utility in Proteomics Research

The potential for 2-(2-Nitrophenyl)malondialdehyde to act as a cross-linking agent between proteins or between proteins and DNA has not been reported. Its bifunctional aldehyde nature suggests a theoretical capacity for cross-linking, but no studies have been published that explore this property or its applications in proteomics research. In contrast, MDA has been shown to form both protein-protein and DNA-protein cross-links. nih.govresearchgate.net

Principles of Interaction with Biological Recognition Sites and Enzymes

No data exists on the interaction of 2-(2-Nitrophenyl)malondialdehyde with specific biological recognition sites, such as enzyme active sites or receptor binding pockets. Consequently, there is no information on its potential to inhibit or otherwise modulate enzyme activity. Studies on MDA have shown it can form adducts with enzymes, such as elongation factor-2, leading to their inactivation. nih.gov

Involvement in Lipid Peroxidation Pathways: Chemical Generation and Downstream Reactivity

While one commercial source vaguely suggests that 2-(2-Nitrophenyl)malondialdehyde participates in lipid peroxidation processes, there is no scientific literature to support this or to detail its specific role. It is not known whether this compound is a product of lipid peroxidation or if it can initiate or propagate such pathways. Malondialdehyde is a well-established end-product of the peroxidation of polyunsaturated fatty acids. nih.gov The chemical pathways that might generate a substituted version like 2-(2-Nitrophenyl)malondialdehyde are not described in the literature.

Future Research Directions and Emerging Paradigms for 2 2 Nitrophenyl Malondialdehyde

Rational Design of Novel Synthetic Routes with Enhanced Atom Economy

The pursuit of greener and more sustainable chemical processes has brought the concept of atom economy to the forefront of synthetic chemistry. primescholars.comyoutube.comyoutube.com For a reaction to be considered atom-economical, it should maximize the incorporation of atoms from the reactants into the desired final product. primescholars.comyoutube.com Traditional multi-step syntheses often suffer from poor atom economy, generating significant amounts of waste. youtube.com Future research into the synthesis of 2-(2-nitrophenyl)malondialdehyde (B1302398) should prioritize the development of novel, more direct routes that enhance atom economy.

Current synthetic strategies for similar compounds, such as the synthesis of paracetamol from 4-nitrophenol (B140041), often involve multiple steps with the potential for side reactions and byproducts. rsc.orgacs.org For instance, the hydrogenation of 4-nitrophenol to 4-aminophenol (B1666318) can be followed by acetylation, but also by the formation of oligomers or other side products. acs.org Similarly, the synthesis of malondialdehyde (MDA) adducts has historically been complex. nih.gov

A promising avenue for future research is the exploration of one-pot or tandem reactions where multiple transformations occur in a single reaction vessel. This approach minimizes purification steps and reduces solvent usage and waste generation. Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers another environmentally friendly alternative to traditional solvent-based methods. rsc.org Furthermore, the use of catalytic methods, particularly with recyclable and highly selective catalysts, can significantly improve the atom economy of the synthesis of 2-(2-nitrophenyl)malondialdehyde. The goal is to devise synthetic pathways where the majority of the atoms from the starting materials, such as a nitrophenyl precursor and a malondialdehyde equivalent, are incorporated into the final product.

| Reaction Type | Potential for High Atom Economy | Key Considerations |

| Addition Reactions | Excellent (often 100%) youtube.com | Ensuring complete reaction to avoid separation issues. |

| Rearrangements | Excellent (often 100%) | Applicability to the target molecule's structure. |

| Substitution Reactions | Variable | Minimizing leaving groups and byproducts. |

| Elimination Reactions | Generally Poor | Inherent formation of a small molecule byproduct. |

Exploration of Untapped Reactivity Profiles under Extreme Conditions

The chemical behavior of 2-(2-nitrophenyl)malondialdehyde under standard laboratory conditions provides a foundational understanding of its reactivity. However, exploring its reactivity under extreme conditions—such as high pressure, high temperature, and in the presence of intense electromagnetic fields—could unveil novel and potentially useful chemical transformations.

High-pressure chemistry can alter reaction pathways and lead to the formation of products not accessible under ambient conditions. For nitrophenyl compounds, high pressure can influence the kinetics and thermodynamics of reactions, potentially leading to increased selectivity or the formation of unique polymorphs with distinct properties. rsc.org Similarly, high-temperature studies can reveal decomposition pathways, isomerization possibilities, and reactivity with otherwise inert substrates.

The response of 2-(2-nitrophenyl)malondialdehyde to intense light or microwave irradiation is another area ripe for investigation. Photochemical reactions could lead to interesting rearrangements or cycloadditions, while microwave-assisted synthesis can often accelerate reaction rates and improve yields. Understanding how the nitro group and the malondialdehyde moiety interact and influence reactivity under these energetic conditions will be crucial.

Development of Predictive Models for Structure-Reactivity Relationships

The ability to predict the chemical reactivity of a molecule based on its structure is a significant goal in chemistry, with applications ranging from drug discovery to materials science. nih.gov For 2-(2-nitrophenyl)malondialdehyde and its derivatives, developing robust predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can accelerate the discovery of new applications. nih.govnih.govmdpi.com

QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or chemical reactivity. nih.govyoutube.comyoutube.com By analyzing a dataset of related compounds, these models can identify key molecular descriptors that govern a particular outcome. For 2-(2-nitrophenyl)malondialdehyde, QSAR studies could focus on predicting its reactivity in various chemical transformations, its potential as a precursor for other molecules, or its interaction with biological targets. nih.gov

The development of such models would involve compiling a database of experimental data for a series of related nitrophenyl malondialdehydes. This data would then be used to train and validate the QSAR models, which could then be used to predict the properties of new, unsynthesized derivatives. This in silico approach can significantly reduce the time and resources required for experimental screening. nih.govnih.gov

| Modeling Technique | Description | Application for 2-(2-Nitrophenyl)malondialdehyde |

| Multiple Linear Regression (MLR) | A statistical technique that uses several explanatory variables to predict the outcome of a response variable. nih.gov | Predicting reactivity based on a linear combination of molecular descriptors. |

| Partial Least Squares (PLS) | A robust method for building linear models, particularly when the number of variables is large. youtube.com | Developing predictive models for properties like skin permeability or sensitization potential. nih.gov |

| Random Forest | An ensemble learning method that constructs a multitude of decision trees at training time. nih.gov | Creating highly accurate predictive models for complex, non-linear relationships. |

| Gaussian Processes | An advanced machine learning technique for building non-linear models. youtube.com | Modeling complex structure-reactivity landscapes. |

Integration into Advanced Materials and Nanochemical Systems

The unique electronic and structural features of 2-(2-nitrophenyl)malondialdehyde make it an intriguing candidate for integration into advanced materials and nanochemical systems. The presence of the nitro group, a strong electron-withdrawing group, and the reactive malondialdehyde moiety opens up possibilities for creating materials with novel optical, electronic, or catalytic properties. byjus.com

One area of exploration is the use of 2-(2-nitrophenyl)malondialdehyde as a building block for functional polymers or metal-organic frameworks (MOFs). The dicarbonyl functionality of the malondialdehyde unit can participate in polymerization reactions or coordinate to metal centers, while the nitrophenyl group can be used to tune the electronic properties of the resulting material. Such materials could find applications in sensing, catalysis, or gas storage.

In the realm of nanotechnology, 2-(2-nitrophenyl)malondialdehyde could be incorporated into nanoparticles or self-assembled monolayers. The nitro group is known to be reducible, and this property could be exploited in the design of responsive nanomaterials. researchgate.netnih.govoiccpress.com For instance, nanoparticles functionalized with this compound could be designed to release a payload in response to a specific chemical stimulus that reduces the nitro group. The catalytic reduction of nitrophenols is a well-studied reaction and serves as a benchmark for the performance of various nanocatalysts. researchgate.netoiccpress.comrsc.org

Deeper Understanding of Non-Covalent Interactions and Supramolecular Assembly

Non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, play a crucial role in determining the three-dimensional structure and properties of molecules and materials. researchgate.netnih.gov For 2-(2-nitrophenyl)malondialdehyde, a deeper understanding of its non-covalent interactions is essential for predicting its crystal packing, solubility, and ability to form larger supramolecular assemblies. fgcu.edu

The presence of the nitro group and the carbonyl groups provides sites for hydrogen bonding, while the phenyl ring can participate in π-π stacking interactions. nih.govmdpi.com The interplay of these interactions will dictate how molecules of 2-(2-nitrophenyl)malondialdehyde arrange themselves in the solid state, which in turn will influence the material's bulk properties. Hirshfeld surface analysis is a powerful computational tool that can be used to visualize and quantify these intermolecular interactions. fgcu.edumdpi.com

Furthermore, the ability of 2-(2-nitrophenyl)malondialdehyde to act as a guest molecule in host-guest complexes or to self-assemble into well-defined nanostructures is an exciting area for future research. By designing complementary host molecules or by carefully controlling the solvent and temperature conditions, it may be possible to direct the assembly of 2-(2-nitrophenyl)malondialdehyde into structures with specific functions, such as molecular wires or porous materials.

Q & A

Q. What is the standard synthesis protocol for 2-(2-Nitrophenyl)malondialdehyde in analytical chemistry?

The compound is synthesized by reacting malondialdehyde with 2-nitrophenylhydrazine in an acidic medium (e.g., HCl or H₂SO₄) to form a stable hydrazone derivative. The reaction mixture is typically stirred at room temperature for 2–4 hours, followed by purification via recrystallization using ethanol or acetonitrile. This method ensures high yield and purity for analytical applications .

Q. Which analytical techniques are most effective for quantifying 2-(2-Nitrophenyl)malondialdehyde in biological matrices?

Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is commonly employed to enhance detection sensitivity. The resulting hydrazones are analyzed using reversed-phase high-performance liquid chromatography (HPLC) with UV detection at 360 nm. Calibration curves are constructed using certified reference materials to ensure accuracy .

Q. How does 2-(2-Nitrophenyl)malondialdehyde serve as a biomarker in oxidative stress studies?

The compound is a derivatized form of malondialdehyde (MDA), a lipid peroxidation byproduct. By forming stable adducts with aldehydes, it enables precise quantification of oxidative damage in biological samples (e.g., plasma, tissue homogenates) via HPLC or LC-MS, correlating with disease states or therapeutic efficacy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported stability data for 2-(2-Nitrophenyl)malondialdehyde derivatives under varying pH conditions?

Contradictions in stability studies often arise from differences in experimental conditions (e.g., pH, temperature, light exposure). To address this, systematically control these variables and use LC-MS to identify degradation products. Comparative studies with deuterated internal standards can improve reproducibility .

Q. What strategies optimize derivatization efficiency of 2-(2-Nitrophenyl)malondialdehyde with nucleophiles in complex biological matrices?

Key parameters include:

- pH : Maintain acidic conditions (pH 2–3) to protonate competing amines.

- Reaction Time : 60–90 minutes at room temperature to balance completeness and side reactions.

- Derivatizing Agent : Use a 2–3× molar excess of DNPH or other hydrazines. Include a stable isotope-labeled analog (e.g., ²H₃-MDA) as an internal standard to correct for matrix effects .

Q. How does the nitro group in 2-(2-Nitrophenyl)malondialdehyde influence its electrophilic reactivity in nucleophilic addition reactions?

The electron-withdrawing nitro group enhances the electrophilicity of the aldehyde moiety, accelerating reactions with amines, thiols, or hydroxylamines. Kinetic studies using stopped-flow spectrophotometry and DFT calculations can elucidate reaction mechanisms and rate constants, aiding in method optimization .

Methodological Considerations

- Data Validation : Cross-validate results using orthogonal techniques (e.g., GC-MS vs. HPLC) to confirm specificity.

- Interference Mitigation : Pre-treat samples with solid-phase extraction (SPE) to remove interfering species (e.g., ascorbic acid) .